molecular formula C23H20F3N3O B4350981 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine CAS No. 1011357-94-0

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine

Cat. No.: B4350981
CAS No.: 1011357-94-0
M. Wt: 411.4 g/mol
InChI Key: FIIKKWYMHKKASA-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, fluorophenyl, isopropyl, and methoxyphenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(difluoromethyl)pyridine
  • 4-(3-Fluorophenylcarbamoyl)phenylboronic acid

Uniqueness

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O/c1-13(2)21-20-18(22(25)26)12-19(14-5-4-6-17(11-14)30-3)27-23(20)29(28-21)16-9-7-15(24)8-10-16/h4-13,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKKWYMHKKASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401112167
Record name 4-(Difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011357-94-0
Record name 4-(Difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011357-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine

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